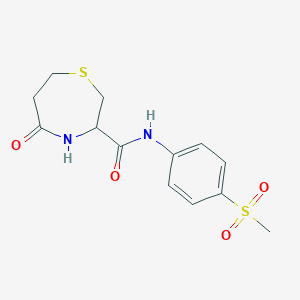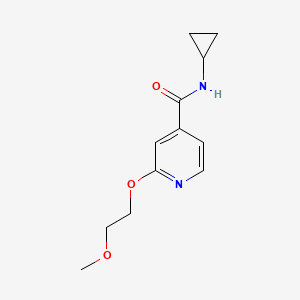
N-Cyclopropyl-2-(2-Methoxyethoxy)pyridin-4-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-2-(2-methoxyethoxy)isonicotinamide, also known as CPI-1189, is a novel compound that has gained significant attention in the field of medicinal chemistry. CPI-1189 has shown promising results in various scientific research studies and has the potential for therapeutic applications.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-2-(2-methoxyethoxy)isonicotinamide is not fully understood. However, it has been suggested that N-cyclopropyl-2-(2-methoxyethoxy)isonicotinamide exerts its pharmacological effects through the modulation of various signaling pathways. N-cyclopropyl-2-(2-methoxyethoxy)isonicotinamide has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cancer. N-cyclopropyl-2-(2-methoxyethoxy)isonicotinamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(2-methoxyethoxy)isonicotinamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-cyclopropyl-2-(2-methoxyethoxy)isonicotinamide has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. In addition, N-cyclopropyl-2-(2-methoxyethoxy)isonicotinamide has been shown to protect neurons from oxidative stress and prevent neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-2-(2-methoxyethoxy)isonicotinamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. N-cyclopropyl-2-(2-methoxyethoxy)isonicotinamide has also been shown to have low toxicity and high selectivity, making it a promising candidate for drug development. However, N-cyclopropyl-2-(2-methoxyethoxy)isonicotinamide has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its pharmacological effects. In addition, N-cyclopropyl-2-(2-methoxyethoxy)isonicotinamide has poor solubility in water, which limits its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for N-cyclopropyl-2-(2-methoxyethoxy)isonicotinamide research. One potential area of research is the development of N-cyclopropyl-2-(2-methoxyethoxy)isonicotinamide as a therapeutic agent for various diseases such as Alzheimer's disease and Parkinson's disease. Another area of research is the elucidation of the mechanism of action of N-cyclopropyl-2-(2-methoxyethoxy)isonicotinamide, which could lead to the development of more effective drugs with fewer side effects. Additionally, the development of novel N-cyclopropyl-2-(2-methoxyethoxy)isonicotinamide derivatives with improved pharmacological properties is an area of interest for future research.
Synthesemethoden
The synthesis of N-cyclopropyl-2-(2-methoxyethoxy)isonicotinamide involves the reaction of isonicotinic acid with cyclopropylamine and 2-(2-methoxyethoxy)ethyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as acetonitrile. The resulting compound is then purified through column chromatography to obtain N-cyclopropyl-2-(2-methoxyethoxy)isonicotinamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
Anti-Fibrose-Aktivität
Die Verbindung hat eine potenzielle Anti-Fibrose-Aktivität gezeigt . Eine Studie zeigte, dass eine Reihe neuartiger 2-(Pyridin-2-yl)pyrimidin-Derivate, die unsere Verbindung beinhalten könnten, entworfen, synthetisiert und ihre biologischen Aktivitäten gegen immortalisierte Ratten-Hepatozyten (HSC-T6) evaluiert wurden. Einige dieser Verbindungen zeigten eine bessere Anti-Fibrose-Aktivität als Pirfenidon und Bipy55′DC .
Medizinische Chemie
Die Isonicotinamid-Gruppe, die in dieser Verbindung vorhanden ist, ist ein gemeinsames Pharmakophor, das in verschiedenen Medikamenten gefunden wird. Forschungen könnten untersuchen, ob „N-Cyclopropyl-2-(2-Methoxyethoxy)isonicotinamid“ eine biologische Aktivität hat, die für die Behandlung von Krankheiten relevant ist.
Materialwissenschaften
Das Molekül besitzt funktionelle Gruppen, die für die Materialentwicklung nützlich sein könnten. Forschungen könnten untersuchen, ob „N-Cyclopropyl-2-(2-Methoxyethoxy)isonicotinamid“ Eigenschaften hat, die für Anwendungen in Polymeren, Katalysatoren oder anderen Materialien geeignet sind.
Koordinationschemie
Die Verbindung könnte bei der Synthese von Koordinationsverbindungen verwendet werden . Eine Studie zeigte, dass die Reaktion zwischen einem Kupferkomplex und Isonicotinamid ein Gemisch von Verbindungen ergab, darunter ein Koordinations-Polymer .
Kristall-Engineering
Die Verbindung könnte im Kristall-Engineering verwendet werden . Die oben genannte Studie zeigte auch, dass Isonicotinamid die Anordnung verschiedener Strukturen fördern und die Bildung von 2D- und 3D-Supramolekularen-Anordnungen lenken kann .
Synthese neuer heterozyklischer Verbindungen
Die Verbindung könnte bei der Synthese neuer heterozyklischer Verbindungen verwendet werden . Die oben genannte Studie synthetisierte eine Reihe neuartiger 2-(Pyridin-2-yl)pyrimidin-Derivate .
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-(2-methoxyethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-16-6-7-17-11-8-9(4-5-13-11)12(15)14-10-2-3-10/h4-5,8,10H,2-3,6-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPFUUHHQOJQBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

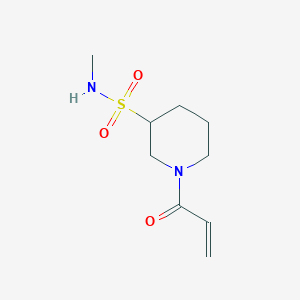
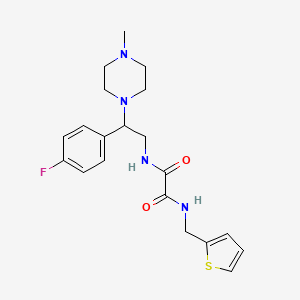
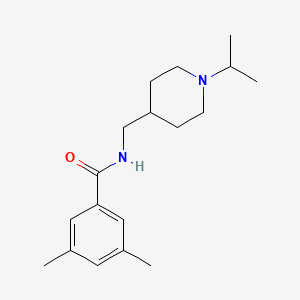
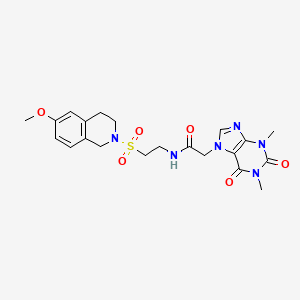

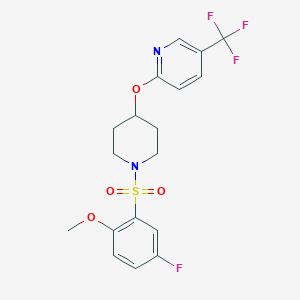
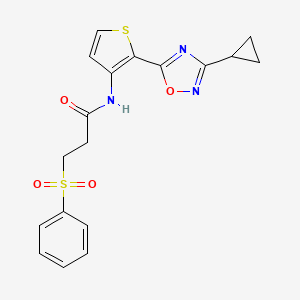
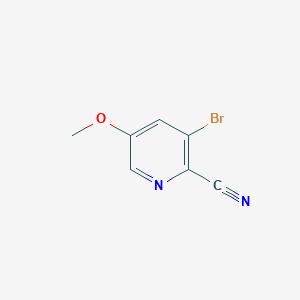
![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2584226.png)
![2-(1H-indol-3-yl)-2-oxo-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2584227.png)
![2-(3-fluorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2584229.png)
![2-[(5-bromothiophene-2-carbonyl)amino]-N,4,5-trimethylthiophene-3-carboxamide](/img/structure/B2584231.png)
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one](/img/structure/B2584232.png)
